![molecular formula C15H27N3O2S B12534374 [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 870483-89-9](/img/structure/B12534374.png)
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a decylsulfanyl group, a methyl group, and an acetic acid moiety attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the triazole ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxyl group is added to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Triazoles: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antifungal properties.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The acetic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(Octylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[3-(Hexylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is unique due to its longer decylsulfanyl chain, which may impart different physicochemical properties compared to its shorter-chain analogs. This can influence its solubility, bioavailability, and interaction with biological targets, making it a distinct compound for various applications.
Eigenschaften
CAS-Nummer |
870483-89-9 |
|---|---|
Molekularformel |
C15H27N3O2S |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
2-(3-decylsulfanyl-5-methyl-1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C15H27N3O2S/c1-3-4-5-6-7-8-9-10-11-21-15-16-13(2)18(17-15)12-14(19)20/h3-12H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
YGSUAKZJDJVQCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC1=NN(C(=N1)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


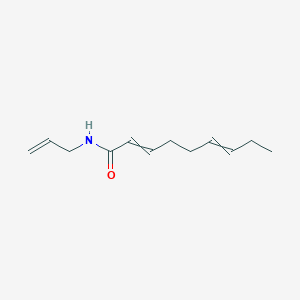
methyl}morpholine](/img/structure/B12534301.png)
![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
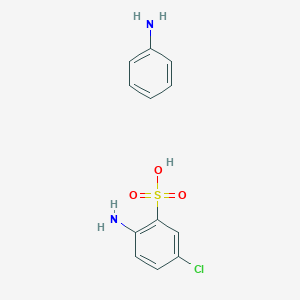
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)
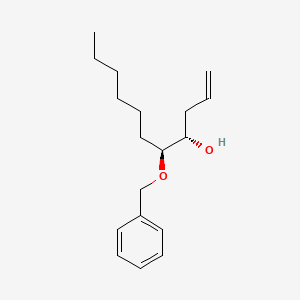
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
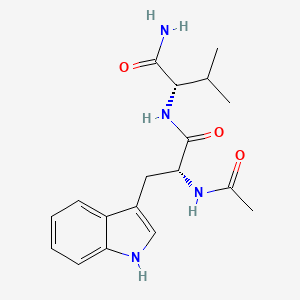


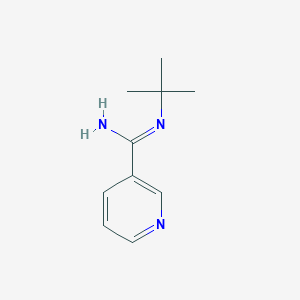
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)

